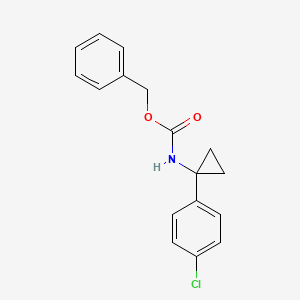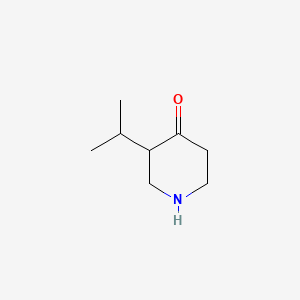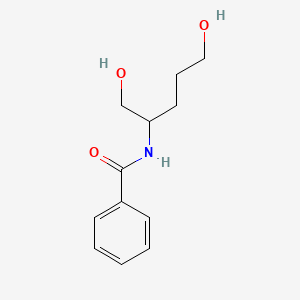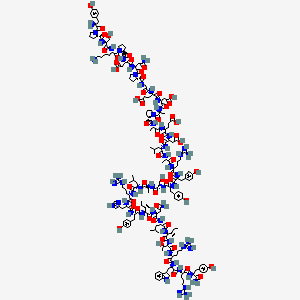
D-Trp(34) Neuropeptid Y
Übersicht
Beschreibung
[D-Trp34]-Neuropeptid Y: ist ein synthetisches Analogon von Neuropeptid Y, einem 36 Aminosäuren umfassenden Peptid-Neurotransmitter, das im Gehirn und im autonomen Nervensystem vorkommt. Diese Verbindung ist speziell an der 34. Position mit D-Tryptophan modifiziert, wodurch ihre Selektivität und Potenz als Agonist für den Neuropeptid-Y-Y5-Rezeptor erhöht wird . Es ist bekannt für seine signifikanten Auswirkungen auf die Nahrungsaufnahme und die Energiehomöostase.
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von [D-Trp34]-Neuropeptid Y erfolgt mittels Festphasen-Peptidsynthese (SPPS), einer Methode, die üblicherweise zur Herstellung von Peptiden verwendet wird. Der Prozess umfasst die folgenden Schritte:
Harzbeladung: Die Synthese beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz.
Kettenverlängerung: Sequentielle Addition von geschützten Aminosäuren an die wachsende Peptidkette. Jede Aminosäure wird mit Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt.
Entschützung: Entfernung der Schutzgruppen von den Aminosäuren nach jedem Kupplungsschritt.
Spaltung: Das fertige Peptid wird mit einem Spaltungscocktail, der typischerweise Trifluoressigsäure (TFA) enthält, vom Harz abgespalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von [D-Trp34]-Neuropeptid Y folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Häufig werden automatisierte Peptidsynthesizer eingesetzt, um die Effizienz und Ausbeute zu steigern. Die Reinigung erfolgt mittels Hochleistungsflüssigkeitschromatographie (HPLC), wodurch hohe Reinheitsgrade sichergestellt werden .
Chemische Reaktionsanalyse
Arten von Reaktionen:
Oxidation: [D-Trp34]-Neuropeptid Y kann einer Oxidation unterliegen, insbesondere am Tryptophanrest, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber zur Modifikation bestimmter Reste innerhalb des Peptids eingesetzt werden.
Substitution: Aminosäurereste innerhalb des Peptids können substituiert werden, um Analoga mit unterschiedlichen biologischen Aktivitäten zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter kontrollierten Bedingungen.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) unter milden Bedingungen.
Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte oder reduzierte Formen von [D-Trp34]-Neuropeptid Y sowie verschiedene Analoga mit substituierten Aminosäureresten .
Wissenschaftliche Forschungsanwendungen
Chemie:
Peptidchemie: [D-Trp34]-Neuropeptid Y wird als Modellverbindung in Studien zur Peptidsynthese und -modifikation verwendet.
Biologie:
Neurowissenschaften: Es wird in der Forschung an Neuropeptid-Y-Rezeptoren, insbesondere dem Y5-Rezeptor, eingesetzt, um deren Rolle bei der Regulierung der Nahrungsaufnahme und des Energiehaushalts zu verstehen.
Adipositasforschung: Studien haben gezeigt, dass es das Potenzial hat, den Y5-Rezeptor zur Behandlung von Fettleibigkeit anzusprechen
Medizin:
Pharmakologie: [D-Trp34]-Neuropeptid Y wird verwendet, um die pharmakologischen Wirkungen von Neuropeptid-Y-Rezeptoragonisten und deren therapeutisches Potenzial zu untersuchen.
Industrie:
Arzneimittelentwicklung: Es dient als Leitverbindung bei der Entwicklung neuer Medikamente, die auf Neuropeptid-Y-Rezeptoren abzielen, um verschiedene Stoffwechselstörungen zu behandeln.
Wirkmechanismus
Molekuläre Ziele und Pfade: [D-Trp34]-Neuropeptid Y entfaltet seine Wirkungen hauptsächlich über den Neuropeptid-Y-Y5-Rezeptor. Nach Bindung an diesen Rezeptor aktiviert es intrazelluläre Signalwege, die die Nahrungsaufnahme und die Energiehomöostase regulieren. Die Aktivierung des Y5-Rezeptors führt zu einem erhöhten Appetit und einem erhöhten Nahrungsverzehr, was ihn zu einem potenziellen Ziel für die Behandlung von Fettleibigkeit macht .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Chemistry: [D-Trp34]-Neuropeptide Y is used as a model compound in peptide synthesis and modification studies.
Biology:
Neuroscience: It is employed in research on neuropeptide Y receptors, particularly the Y5 receptor, to understand their role in regulating food intake and energy balance.
Obesity Research: Studies have shown its potential in targeting the Y5 receptor for obesity treatment
Medicine:
Pharmacology: [D-Trp34]-Neuropeptide Y is used to investigate the pharmacological effects of neuropeptide Y receptor agonists and their therapeutic potential.
Industry:
Wirkmechanismus
Target of Action
D-Trp(34) Neuropeptide Y is a potent and selective agonist for the Neuropeptide Y (NPY) Y5 receptor . The NPY Y5 receptor is one of the subtypes of the NPY receptors, which are G-protein coupled receptors . This compound displays significantly lower potency at the NPY Y1, Y2, Y4, and Y6 receptors .
Mode of Action
D-Trp(34) Neuropeptide Y interacts with the NPY Y5 receptor, triggering a series of intracellular events. As a potent agonist, it binds to the NPY Y5 receptor and activates it . The activation of the NPY Y5 receptor leads to various physiological responses.
Biochemical Pathways
The activation of the NPY Y5 receptor by D-Trp(34) Neuropeptide Y affects several biochemical pathways. The exact pathways and their downstream effects are complex and may vary depending on the specific cellular context. It is known that npy receptors, including the y5 subtype, are involved in a wide range of physiological processes, including energy homeostasis, feeding behavior, and circadian rhythm .
Pharmacokinetics
It is mentioned that d-trp(34) neuropeptide y is orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The activation of the NPY Y5 receptor by D-Trp(34) Neuropeptide Y has been associated with several physiological effects. It has been reported to induce hyperphagia (increased food intake), body weight gain, adiposity, hypercholesterolemia, hyperinsulinemia, and hyperleptinemia in vivo .
Biochemische Analyse
Biochemical Properties
D-Trp(34) Neuropeptide Y interacts with various enzymes, proteins, and other biomolecules. It is a potent neuropeptide Y (NPY) Y5 receptor agonist, displaying selectivity over Y1, Y2, and Y4 receptors .
Cellular Effects
D-Trp(34) Neuropeptide Y has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, D-Trp(34) Neuropeptide Y exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [D-Trp34]-Neuropeptide Y involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:
Resin Loading: The synthesis begins with the attachment of the first amino acid to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups from the amino acids after each coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of [D-Trp34]-Neuropeptide Y follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [D-Trp34]-Neuropeptide Y can undergo oxidation, particularly at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be employed to modify specific residues within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with varying biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) under mild conditions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products: The major products formed from these reactions include oxidized or reduced forms of [D-Trp34]-Neuropeptide Y, as well as various analogs with substituted amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Neuropeptid Y: Der natürliche Ligand für Neuropeptid-Y-Rezeptoren mit breiterer Rezeptoraktivität.
[Leu31, Pro34]-Neuropeptid Y: Ein weiteres synthetisches Analogon mit Modifikationen an den Positionen 31 und 34, das zur Untersuchung der Rezeptorselektivität eingesetzt wird.
[D-Trp32]-Neuropeptid Y: An der 32. Position modifiziert, liefert Einblicke in die Struktur-Aktivitäts-Beziehung von Neuropeptid-Y-Analoga.
Einzigartigkeit: [D-Trp34]-Neuropeptid Y ist aufgrund seiner hohen Selektivität und Potenz für den Y5-Rezeptor einzigartig und somit ein wertvolles Werkzeug in der Forschung, die sich auf die Regulierung des Appetits und Stoffwechselstörungen konzentriert .
Eigenschaften
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C196H289N55O56/c1-16-98(9)155(186(301)241-136(84-147(199)260)175(290)232-130(76-97(7)8)178(293)246-156(99(10)17-2)187(302)247-157(104(15)254)188(303)227-123(36-25-69-214-196(208)209)165(280)236-134(82-110-89-215-119-31-19-18-30-117(110)119)173(288)226-121(34-23-67-212-194(204)205)162(277)229-127(158(201)273)78-106-43-53-113(256)54-44-106)245-179(294)133(81-109-49-59-116(259)60-50-109)235-174(289)135(83-111-90-210-94-217-111)237-164(279)122(35-24-68-213-195(206)207)225-170(285)129(75-96(5)6)230-161(276)101(12)219-180(295)141(92-252)243-172(287)132(80-108-47-57-115(258)58-48-108)234-171(286)131(79-107-45-55-114(257)56-46-107)233-163(278)120(33-22-66-211-193(202)203)223-159(274)100(11)218-168(283)128(74-95(3)4)231-176(291)138(87-153(269)270)239-167(282)125(62-64-151(265)266)224-160(275)102(13)220-183(298)144-38-27-70-248(144)189(304)103(14)221-169(284)137(86-152(267)268)238-166(281)124(61-63-150(263)264)222-149(262)91-216-182(297)143-37-26-72-250(143)192(307)140(85-148(200)261)242-177(292)139(88-154(271)272)240-184(299)146-40-29-73-251(146)191(306)126(32-20-21-65-197)228-181(296)142(93-253)244-185(300)145-39-28-71-249(145)190(305)118(198)77-105-41-51-112(255)52-42-105/h18-19,30-31,41-60,89-90,94-104,118,120-146,155-157,215,252-259H,16-17,20-29,32-40,61-88,91-93,197-198H2,1-15H3,(H2,199,260)(H2,200,261)(H2,201,273)(H,210,217)(H,216,297)(H,218,283)(H,219,295)(H,220,298)(H,221,284)(H,222,262)(H,223,274)(H,224,275)(H,225,285)(H,226,288)(H,227,303)(H,228,296)(H,229,277)(H,230,276)(H,231,291)(H,232,290)(H,233,278)(H,234,286)(H,235,289)(H,236,280)(H,237,279)(H,238,281)(H,239,282)(H,240,299)(H,241,301)(H,242,292)(H,243,287)(H,244,300)(H,245,294)(H,246,293)(H,247,302)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H4,202,203,211)(H4,204,205,212)(H4,206,207,213)(H4,208,209,214)/t98-,99-,100-,101-,102-,103-,104+,118-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134+,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,155-,156-,157-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSPVSFRBZGLIZ-QIJQHHJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C9CCCN9C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]9CCCN9C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C196H289N55O56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4312 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


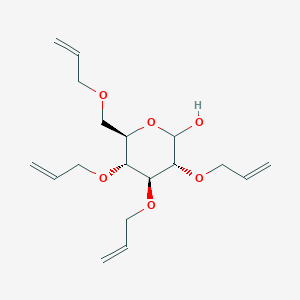
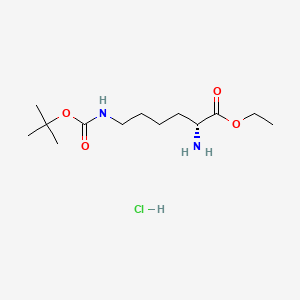
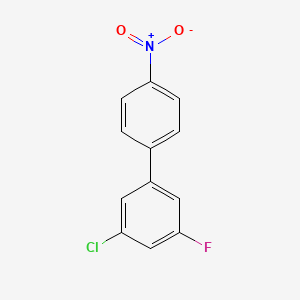
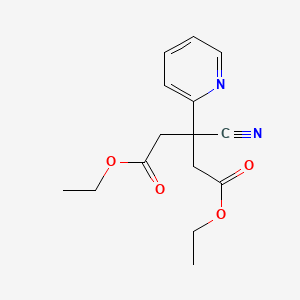
![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)

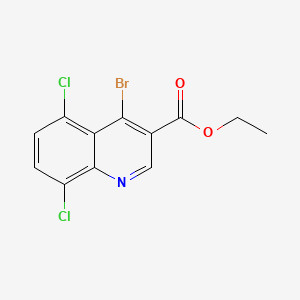
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)
